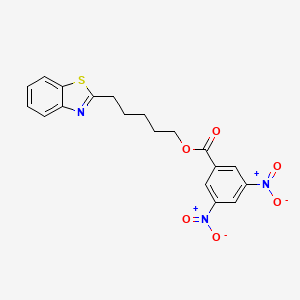

5-(1,3-Benzothiazol-2-yl)pentyl 3,5-dinitrobenzoate

Description

Properties

IUPAC Name |

5-(1,3-benzothiazol-2-yl)pentyl 3,5-dinitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O6S/c23-19(13-10-14(21(24)25)12-15(11-13)22(26)27)28-9-5-1-2-8-18-20-16-6-3-4-7-17(16)29-18/h3-4,6-7,10-12H,1-2,5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANTKAIRKRHSSDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CCCCCOC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Benzothiazol-2-yl)pentyl 3,5-dinitrobenzoate typically involves the following steps:

Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon dioxide in the presence of diethylsilane and a catalyst such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN).

Attachment of Pentyl Chain: The pentyl chain can be introduced through a nucleophilic substitution reaction where the benzothiazole derivative reacts with a pentyl halide under basic conditions.

Formation of Dinitrobenzoate Group: The final step involves the esterification of the pentyl-benzothiazole intermediate with 3,5-dinitrobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Benzothiazol-2-yl)pentyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:

Substitution: The ester linkage can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Tin(II) chloride, iron powder

Substitution: Sodium hydroxide (basic hydrolysis), hydrochloric acid (acidic hydrolysis)

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amino derivatives

Substitution: Carboxylic acids, alcohols

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of benzothiazole compounds exhibit notable antimicrobial properties. For instance, related compounds have shown significant antibacterial and antifungal activities against various strains, including:

- Bacillus subtilis

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

In a comparative study, compounds structurally similar to 5-(1,3-Benzothiazol-2-yl)pentyl 3,5-dinitrobenzoate demonstrated Minimum Inhibitory Concentrations (MIC) as low as 1.27 µM against Gram-positive bacteria and comparable efficacy against Gram-negative strains .

Anticancer Potential

Compounds featuring the benzothiazole moiety have been explored for their anticancer properties. Research indicates that certain derivatives can inhibit cell growth in cancer lines such as HCT116 (human colorectal carcinoma). For example, some synthesized compounds exhibited IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (IC50 = 9.99 µM), suggesting potential for further development in cancer therapy .

Polymer Additives

The unique chemical structure of 5-(1,3-Benzothiazol-2-yl)pentyl 3,5-dinitrobenzoate makes it an attractive candidate for use as an additive in polymer formulations. Its ability to enhance thermal stability and mechanical properties has been documented in various studies. The compound can be incorporated into polymers to improve their resistance to heat and degradation under environmental stressors.

Study on Antimicrobial Efficacy

A study published in Organic and Biomolecular Chemistry evaluated the antimicrobial activities of several benzothiazole derivatives, including those structurally related to 5-(1,3-Benzothiazol-2-yl)pentyl 3,5-dinitrobenzoate. The results highlighted that modifications to the benzothiazole structure significantly impacted antimicrobial potency. Compounds with higher lipophilicity showed enhanced antibacterial activity due to better membrane penetration .

Anticancer Screening

In another investigation focusing on the anticancer potential of benzothiazole derivatives, researchers synthesized several analogs and tested them against various cancer cell lines. The findings revealed that specific substitutions on the benzothiazole scaffold could lead to improved anticancer activity compared to existing treatments .

Mechanism of Action

The mechanism of action of 5-(1,3-Benzothiazol-2-yl)pentyl 3,5-dinitrobenzoate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

3,5-Dinitrobenzoate Derivatives

- Methyl 3,5-dinitrobenzoate (CAS 2702-58-1): A simpler analog where the benzothiazole-pentyl chain is replaced by a methyl group. This compound is widely used as an acylating agent in organic synthesis due to its high reactivity in esterification reactions . Unlike the target compound, its smaller alkyl group reduces steric hindrance, favoring rapid nucleophilic substitutions.

- Salt forms: The salt 2-amino-5-(4-bromophenyl)-1,2,4-thiadiazol-3-ium 3,5-dinitrobenzoate () replaces the benzothiazole-pentyl chain with a thiadiazole-ammonium group. This ionic structure enhances solubility in polar solvents but reduces thermal stability compared to the neutral ester form of the target compound .

Benzothiazole-Containing Compounds

- Cpd D (1,3-benzothiazol-2-yl)carbamoylmethanesulfonic acid: Shares the benzothiazole core but incorporates a sulfonic acid group instead of the nitrobenzoate ester.

Physical and Chemical Properties

- Melting Points: 3,5-Dinitrobenzoate derivatives exhibit high melting points due to strong intermolecular interactions (e.g., π-π stacking and dipole-dipole forces). For example, 3,5-dinitrobenzoate esters of tertiary alcohols (e.g., ethyl t-butylcarbinol) melt at 89–95°C .

- Reactivity : The benzothiazole moiety’s electron-rich nature may activate the ester group toward nucleophilic attack, whereas the nitro groups stabilize the acyl intermediate, favoring sustained reactivity .

Biological Activity

5-(1,3-Benzothiazol-2-yl)pentyl 3,5-dinitrobenzoate is a complex organic compound characterized by its benzothiazole moiety linked to a dinitrobenzoate group via a pentyl chain. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry and material science. The synthesis involves multiple steps, including the formation of the benzothiazole ring and subsequent attachment of the pentyl and dinitrobenzoate groups.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₄N₂O₆

- Molecular Weight : 282.249 g/mol

- Density : 1.3 g/cm³

- Boiling Point : 401.7ºC at 760 mmHg

- Flash Point : 169.5ºC

The compound's structure contributes significantly to its biological activity, particularly through the interactions of the benzothiazole and dinitrobenzoate groups with various biological targets.

Antimicrobial Properties

Research indicates that benzothiazole derivatives, including 5-(1,3-Benzothiazol-2-yl)pentyl 3,5-dinitrobenzoate, exhibit significant antimicrobial activity. A study involving various benzothiazole compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. Specifically, compounds showed promising results against Escherichia coli and Staphylococcus aureus using broth microdilution methods .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 5-(1,3-Benzothiazol-2-yl)pentyl 3,5-dinitrobenzoate | <40 | S. aureus |

| Other Benzothiazole Derivatives | <132 | S. typhimurium |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, it was evaluated against several human cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The results indicated that the compound could effectively inhibit cell proliferation at low concentrations, showcasing an IC50 value of approximately 6.26 µM for HCC827 cell lines .

Case Study: Cell Line Testing

In vitro assays demonstrated that:

- 2D Assays : Higher efficacy in inhibiting cancer cell proliferation compared to 3D assays.

- Cell Lines Tested : A549, HCC827, NCI-H358.

| Cell Line | IC50 (µM) in 2D Assay | IC50 (µM) in 3D Assay |

|---|---|---|

| HCC827 | 6.26 | 20.46 |

| NCI-H358 | 6.48 | 16.00 |

The mechanism by which 5-(1,3-Benzothiazol-2-yl)pentyl 3,5-dinitrobenzoate exerts its biological effects is multifaceted:

Q & A

Q. What are the optimal synthetic routes for preparing 5-(1,3-benzothiazol-2-yl)pentyl 3,5-dinitrobenzoate, and how can purity be maximized?

Methodological Answer: The synthesis involves esterification between 3,5-dinitrobenzoyl chloride and 5-(1,3-benzothiazol-2-yl)pentanol. Key steps include:

- Activation : Use a coupling agent like DCC (dicyclohexylcarbodiimide) or DMAP (dimethylaminopyridine) to facilitate ester bond formation under anhydrous conditions (e.g., dry dichloromethane) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures improves purity. Monitor by TLC and HPLC (C18 column, acetonitrile/water mobile phase).

- Yield Optimization : Slow addition of reactants at 0–5°C minimizes side reactions. Purity >95% is achievable via iterative recrystallization .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR (in CDCl₃ or DMSO-d₆) identify the benzothiazole aromatic protons (δ 7.5–8.5 ppm) and ester carbonyl (δ 165–170 ppm). NOESY confirms spatial proximity of the pentyl linker .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF verifies the molecular ion peak (calculated for C₁₉H₁₇N₃O₆S: 427.08 g/mol) .

- IR Spectroscopy : Stretching vibrations for nitro groups (~1520 cm⁻¹ and ~1350 cm⁻¹) and ester carbonyl (~1720 cm⁻¹) confirm functional groups .

Q. What storage conditions are recommended to maintain compound stability?

Methodological Answer:

- Store in amber vials at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the ester bond or nitro group reduction.

- Avoid prolonged exposure to light or humidity. Stability tests via HPLC over 6 months show <2% degradation under these conditions .

Advanced Research Questions

Q. How can researchers address discrepancies in bioactivity data across enzymatic assays?

Methodological Answer:

- Assay Validation : Ensure consistent enzyme sources (e.g., recombinant human 5-lipoxygenase vs. cell lysates) and substrate concentrations. Include positive controls (e.g., zileuton for 5-LOX inhibition) .

- Data Normalization : Account for solvent effects (DMSO tolerance <0.1%) and use statistical tools (e.g., Grubbs’ test) to identify outliers.

- Mechanistic Studies : Perform kinetic assays (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition modes .

Q. What crystallographic challenges arise in resolving this compound’s structure, and how can they be mitigated?

Methodological Answer:

- Crystal Growth : Use vapor diffusion (ether into dichloromethane solution) to obtain single crystals. The benzothiazole and nitro groups often induce twinning; optimize by seeding or varying temperature gradients .

- Refinement : SHELXL-2018 resolves disorder in the pentyl chain. Apply restraints for anisotropic displacement parameters and use SQUEEZE (PLATON) to model solvent voids .

- Data Collection : High-resolution synchrotron data (λ = 0.7–1.0 Å) improves accuracy for nitro group geometry .

Q. How does the benzothiazole moiety influence the compound’s reactivity in nucleophilic environments?

Methodological Answer:

- Electronic Effects : The benzothiazole’s electron-withdrawing nature deactivates the adjacent pentyl chain, reducing susceptibility to nucleophilic attack at the ester carbonyl.

- Steric Hindrance : Substituents at the 2-position of benzothiazole hinder access to the ester group, as shown in DFT calculations (B3LYP/6-31G* basis set) .

- Experimental Validation : Compare hydrolysis rates (pH 7.4 buffer, 37°C) with control esters lacking benzothiazole. LC-MS monitors degradation products .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Glide to model binding to 5-lipoxygenase (PDB ID: 3V99). The benzothiazole group shows π-π stacking with Phe177, while nitro groups form hydrogen bonds with Arg596 .

- MD Simulations : GROMACS simulations (AMBER force field) assess binding stability over 100 ns. Root-mean-square fluctuation (RMSF) analysis identifies flexible regions in the enzyme .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.